molecular formula C6H11NO B2360010 (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane CAS No. 2044705-89-5

(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane

Cat. No.: B2360010
CAS No.: 2044705-89-5
M. Wt: 113.16
InChI Key: SGNDFJVXTXKBGO-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane is a chiral, bicyclic scaffold of significant interest in advanced organic synthesis and medicinal chemistry. Its fused structure, incorporating both nitrogen and oxygen heteroatoms within a rigid [4.2.0] bicyclic framework, makes it a valuable precursor for constructing complex molecules. Researchers utilize this scaffold as a key synthetic intermediate in the exploration of structure-activity relationships (SAR), particularly in the development of novel pharmacologically active compounds . The specific stereochemistry, denoted by the (1S,6R) designation, is critical for enantioselective synthesis, allowing for the creation of chiral targets with high optical purity . This compound is related to the 8-azabicyclo[3.2.1]octane core found in tropane alkaloids and other bioactive molecules, highlighting the broader utility of such azabicyclic frameworks in drug discovery . As a versatile building block, it can be employed in various chemical transformations, including further functionalization of the nitrogen atom and ring-opening or ring-expansion reactions to access other valuable heterocyclic systems . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,6R)-8-oxa-3-azabicyclo[4.2.0]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-7-3-6-5(1)4-8-6/h5-7H,1-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNDFJVXTXKBGO-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control and Chiral Pool Strategies in 1s,6r 8 Oxa 3 Azabicyclo 4.2.0 Octane Synthesis

Enantioselective Synthesis of Azabicyclo[4.2.0]octanes and Analogues

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For azabicyclo[4.2.0]octanes and related β-lactam structures, the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a cornerstone reaction, and its asymmetric catalysis has been a significant area of research. scispace.com

Catalytic approaches often employ chiral Lewis acids or nucleophilic catalysts to create a chiral environment around the reacting molecules, influencing the facial selectivity of the cycloaddition. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been identified as effective nucleophilic catalysts for enantioselective Staudinger reactions. nih.gov These catalysts guide the coupling of various ketenes and imines to yield β-lactams with favorable stereoselection. nih.govnih.gov Similarly, bifunctional catalysts, which may possess both a Lewis acidic site and a nucleophilic or Brønsted base site, can form a rigid activated complex with the reactants, leading to high stereoselectivity. nih.gov

Another powerful strategy involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into one of the reactants to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary can be removed. For the synthesis of 3-amino-β-lactams, enantiopure oxazolidinones derived from amino acids like (S)-phenylglycine have proven to be excellent chiral auxiliaries when attached to the ketene precursor. nih.gov This methodology effectively controls the stereochemistry of the newly formed β-lactam ring. nih.gov

Table 1: Examples of Enantioselective Methods in β-Lactam Synthesis
MethodCatalyst/AuxiliaryReaction TypeKey FindingReference
Catalytic Asymmetric SynthesisPlanar-chiral 4-(pyrrolidino)pyridine (PPY) derivatives[2+2] Ketene-Imine CycloadditionEffectively catalyzes the reaction to produce optically enriched β-lactams with good stereoselection. nih.govnih.gov
Catalytic Asymmetric SynthesisBifunctional Lewis acid/Nucleophile systems[2+2] Ketene-Imine CycloadditionForms a rigid transition state, affording products with high cis/trans selectivity. nih.gov
Chiral Auxiliary(S)-4-phenyloxazolidinone (from Phenylglycine)[2+2] CycloadditionAuxiliary attached to the ketene component directs the reaction to give β-lactams with high diastereomeric ratios (e.g., 95:5 to 97:3). nih.gov

Diastereoselective Control in Bicyclic Framework Construction

Diastereoselective control refers to the selective formation of one diastereomer over others. In the construction of the 8-Oxa-3-azabicyclo[4.2.0]octane core, the primary challenge is controlling the relative stereochemistry at the bridgehead carbons (C1 and C6) to achieve the desired cis-fused ring system.

The Staudinger reaction is again a key transformation. When applied intramolecularly or with cyclic imines, the facial selectivity of the ketene addition is crucial. The formation of trans-β-lactams can sometimes be explained by the isomerization of enolates formed during the reaction, while the desired cis-β-lactams are often formed via a donor-acceptor complex pathway. nih.gov The stereochemistry of the final bicyclic product is often dictated by the geometry of the precursors. For instance, the cycloaddition of a ketene with a chiral imine derived from a sugar often proceeds with very high diastereoselectivity, yielding exclusively cis-β-lactams. nih.govnih.gov

An alternative and powerful method for constructing related bicyclic β-lactam systems is the [2+2] cycloaddition between an isocyanate and an alkene, such as a glycal (a cyclic enol ether derived from a sugar). nih.govresearchgate.net In these reactions, the stereoelectronics of the glycal play a critical role. The orientation and electron-withdrawing ability of protecting groups on the sugar ring can influence the electron density of the alkene, directing the approach of the isocyanate and ensuring high regio- and stereoselectivity in the formation of the bicyclic product. nih.gov This level of control is exemplified in syntheses of related azabicyclo[4.2.0]octane systems where diastereomeric mixtures of 97:3 have been achieved, demonstrating excellent diastereoselective control. whiterose.ac.uk

Table 2: Methods for Diastereoselective Control in Bicyclic β-Lactam Formation
Reaction TypeReactantsControlling FactorOutcomeReference
Staudinger [2+2] CycloadditionKetene + Chiral cyclic imine (from sugar)Inherent stereochemistry of the imineExclusive formation of cis-fused β-lactams. nih.govnih.gov
Alkene-Isocyanate [2+2] CycloadditionGlycal + Trichloroacetyl isocyanateStereoelectronics of protecting groups on the glycalHigh regio- and stereoselectivity directed by the chiral precursor. nih.govresearchgate.net
Intramolecular CyclizationAcyclic precursors with defined stereocentersSubstrate controlHigh diastereomeric ratios (e.g., 97:3) in the formation of the bicyclic framework. whiterose.ac.uk

Utilization of Chiral Starting Materials and Precursors in Total Synthesis Approaches

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds readily available from natural sources, such as amino acids, sugars, and terpenes. Utilizing these materials is a highly effective strategy for asymmetric synthesis, as the inherent chirality of the starting material can be transferred to the final target molecule, bypassing the need for asymmetric catalysts or resolutions.

Carbohydrates are particularly useful precursors for the synthesis of the (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane scaffold. Sugars like D-glucosamine, D-mannitol, and d-xylose (B76711) can be chemically modified to serve as chiral building blocks. scispace.comnih.govnih.gov For example, D-mannitol can be converted to D-glyceraldehyde acetonide, which is then used to form a chiral imine. nih.gov This imine undergoes a [2+2] cycloaddition with a ketene, where the stereocenters of the sugar derivative control the facial approach, leading to the formation of a cis-β-lactam with a predictable absolute configuration. nih.gov Similarly, chiral imines derived directly from D-(+)-glucose have been used to establish the 3S and 4R stereochemistry in the resulting β-lactam with high diastereoselectivity. nih.gov

Amino acids are another valuable source of chirality. In one reported synthesis of a bicyclic β-lactam, the amino acid D-phenylalanine ethyl ester was reacted with an aldehyde to form a chiral Schiff base. scispace.com This chiral imine then underwent an asymmetric Staudinger cycloaddition to give a monocyclic β-lactam as a single stereoisomer. This intermediate, possessing the correct stereochemistry derived from the amino acid, was then converted through a series of steps into the final bicyclic β-lactam framework. scispace.com

Table 3: Chiral Pool Starting Materials in the Synthesis of Bicyclic β-Lactams
Chiral Pool SourceStarting Material ExampleKey TransformationRole in SynthesisReference
Amino AcidD-Phenylalanine ethyl esterFormation of a chiral Schiff baseInduces asymmetry in the Staudinger [2+2] cycloaddition, yielding a single stereoisomer. scispace.com
CarbohydrateD-Glyceraldehyde acetonide (from D-mannitol)Formation of a chiral imineControls the facial selectivity of the cycloaddition to afford cis-β-lactams exclusively. nih.gov
Carbohydrated-(+)-glucoseFormation of a chiral imineEstablishes the absolute configuration of the new stereocenters in the β-lactam ring. nih.gov
Carbohydrated-xylose derivativeUsed as a chiral auxiliaryProvides stereocontrol in the Staudinger reaction for β-lactam construction. nih.gov

Role of 1s,6r 8 Oxa 3 Azabicyclo 4.2.0 Octane As a Key Synthetic Intermediate and Scaffold

Application in the Total Synthesis of Complex Natural Products

The rigid, three-dimensional architecture of the bicyclo[4.2.0]octane scaffold provides a foundational platform for the stereocontrolled construction of complex polycyclic natural products. Synthetic chemists have leveraged this pre-organized framework to tackle the challenges posed by architecturally demanding target molecules.

Another successful approach has been the use of a Diels-Alder reaction between a diene and a strained cyclobutenone, catalyzed by a chiral oxazaborolidinium ion (COBI), to produce enantioenriched bicyclo[4.2.0]octane derivatives. rsc.orgresearchgate.net This key intermediate is then elaborated through a series of steps to achieve the total synthesis of molecules like Kingianin F. researchgate.netnih.gov The bicyclo[4.2.0]octadiene backbone of the monomers that ultimately form the Kingianin dimers is a testament to the centrality of this scaffold in accessing this class of natural products. rsc.orgresearchgate.net

Target CompoundKey Synthetic StrategyPrecursor Scaffold
Kingianin ADimerization of an enantioenriched bicyclo[4.2.0]octadieneBicyclo[4.2.0]octadiene
Kingianin FChiral oxazaborolidinium ion catalyzed Diels-Alder reactionBicyclo[4.2.0]octane
Kingianin Analogues[2+2] Ketene (B1206846) cycloadditionBicyclo[4.2.0]octane

The Emeriones are a family of highly oxidized and densely functionalized fungal polyketides. rsc.orgscripps.edu Their synthesis represents a significant challenge due to their oxidized bicyclo[4.2.0]octadiene cores. rsc.org A bioinspired total synthesis approach has been developed that relies on a pivotal 8π/6π electrocyclization cascade of a stereodefined pentaene precursor. rsc.orgscripps.edunih.govrsc.org This cascade reaction assembles the central bicyclic scaffold, yielding two key bicyclo[4.2.0]octadiene diastereomers. rsc.orgscripps.edunih.gov

These diastereomeric intermediates are then subjected to late-stage, stereoselective oxidations, such as epoxidation or endoperoxidation, to furnish the various members of the Emerione family, including Emerione A, B, and C. rsc.orgnih.gov This synthetic strategy, which hinges on the formation and subsequent functionalization of the bicyclo[4.2.0]octadiene core, has also enabled the structural revision of Emerione C. rsc.orgscripps.edu

The Endiandric acids are a classic family of natural products whose biosynthesis is proposed to involve a remarkable cascade of pericyclic reactions. rsc.orgresearchgate.netnih.gov This biosynthetic pathway, featuring an 8π/6π-electrocyclization cascade followed by an intramolecular Diels-Alder reaction, has inspired numerous synthetic efforts. rsc.orgresearchgate.net At the heart of this cascade is the formation of a bicyclo[4.2.0]octadiene intermediate. researchgate.netmdpi.com

Synthetic strategies have been devised to intercept this biosynthetic cascade. One such approach begins with cyclooctatetraene, which is strategically difunctionalized to rapidly construct an advanced bicyclo[4.2.0]octadiene aldehyde intermediate. rsc.orgmdpi.com This key intermediate is then elaborated through olefinations and intramolecular Diels-Alder cycloadditions to complete the syntheses of natural products like Endiandric Acid J and Beilcyclone A. rsc.org Computational studies have suggested that these bicyclo[4.2.0]octadiene intermediates can undergo facile electrocyclization, which may lead to racemization. acs.org

Welwitindolinone A isonitrile is a unique oxindole (B195798) alkaloid characterized by a spiro-fused oxindole moiety attached to a densely functionalized bicyclo[4.2.0]octane core. documentsdelivered.com The total synthesis of this complex molecule has been achieved through strategies that establish the bicyclo[4.2.0]octane framework early in the synthetic sequence. nih.govnih.gov

A key transformation in its synthesis is a regio- and diastereoselective [2+2] ketene cycloaddition to construct the bicyclo[4.2.0]octane core. documentsdelivered.comnih.govnih.govdocumentsdelivered.com Subsequent challenging transformations include the installation of a quaternary carbon center and a vicinal chlorine atom, which has been accomplished via a chloronium ion-mediated semipinacol rearrangement. documentsdelivered.comnih.govdocumentsdelivered.com The elaboration of this highly functionalized bicyclo[4.2.0]octane intermediate is central to the successful completion of the total synthesis of Welwitindolinone A isonitrile. documentsdelivered.comnih.govdocumentsdelivered.com

The 8-oxa-3-azabicyclo[4.2.0]octane ring system is a critical structural component in the synthesis of several β-lactam antibiotics. This heterocyclic scaffold serves as a constrained precursor for the carbapenem (B1253116) and olivanic acid nuclei.

Thienamycin (B194209): Thienamycin was the first member of the carbapenem class of antibiotics to be discovered and is known for its potent broad-spectrum activity. psu.edu The total synthesis of thienamycin often proceeds through key azetidinone (β-lactam) intermediates. psu.edu Specifically, derivatives of 8-oxo-7-(1-hydroxyethyl)-3-oxa-1-azabicyclo[4.2.0]octane have been prepared as crucial intermediates for thienamycin synthesis. nih.gov These bicyclic structures contain the core azetidinone ring with the correct stereochemistry of the hydroxyethyl (B10761427) side chain already established, facilitating their conversion to the final carbapenem structure. The synthesis of these intermediates often starts from readily available materials like tetrahydro-1,3-oxazines. nih.gov

Olivanic Acids: The olivanic acids are another family of carbapenem antibiotics. Their synthesis has also utilized the 8-oxa-3-azabicyclo[4.2.0]octane framework. For instance, 7-(1-hydroxyethyl)-8-oxo-3-oxa-1-azabicyclo[4.2.0]octanespiro-2-cyclohexane has been elaborated into appropriately substituted thioester-phosphoranes. rsc.org These intermediates then undergo an intramolecular Wittig reaction to construct the second ring of the carbapenem nucleus, leading to the total synthesis of racemic forms of the olivanic acid MM 22383 and its C-8 epimer. rsc.org The use of the homologous 8-oxo-1-azabicyclo[4.2.0]oct-2-ene system has also been explored in the synthesis of olivanic acid analogues. scripps.edu

AntibioticKey Intermediate ScaffoldKey Transformation
Thienamycin8-Oxo-7-(1-hydroxyethyl)-3-oxa-1-azabicyclo[4.2.0]octaneElaboration of the bicyclic intermediate
Olivanic Acids (e.g., MM 22383)7-(1-Hydroxyethyl)-8-oxo-3-oxa-1-azabicyclo[4.2.0]octanespiro-2-cyclohexaneIntramolecular Wittig cyclization

Function as a Building Block in Drug Discovery Research

Bicyclic scaffolds like (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane are increasingly recognized as valuable building blocks in drug discovery. Their rigid, three-dimensional structures offer a way to explore chemical space beyond the flat, aromatic rings that have traditionally dominated medicinal chemistry. Incorporating such constrained scaffolds can lead to improvements in potency, selectivity, and pharmacokinetic properties of drug candidates.

The 8-oxa-3-azabicyclo[4.2.0]octane framework can be considered a constrained amino acid analogue. The incorporation of conformationally restricted amino acids into peptides is a well-established strategy to limit flexibility and study the conformational requirements for biological activity. rsc.org Bicyclic proline analogues, such as derivatives of 8-azabicyclo[3.2.1]octane, have been synthesized for this purpose. rsc.orgmdpi.com By analogy, the 8-oxa-3-azabicyclo[4.2.0]octane scaffold provides a novel, rigid template that can be used to introduce specific conformational biases into peptidic or non-peptidic molecules.

The defined spatial arrangement of substituents on the bicyclic core allows for the precise orientation of pharmacophoric elements, which can enhance binding affinity and selectivity for a biological target. The development of synthetic routes to various functionalized bicyclo[m.n.k]alkane building blocks, including bicyclo[4.2.0]heptanes, underscores the growing interest in these scaffolds for medicinal chemistry applications. These scaffolds serve as non-classical isosteres of benzene (B151609) and cycloalkanes, offering a means to fine-tune a compound's properties and improve its drug-like characteristics.

Scaffold Diversity and Molecular Rigidity in Medicinal Chemistry

The this compound framework is a key example of a saturated, three-dimensional (3D) scaffold that offers significant advantages in medicinal chemistry. The incorporation of such sp3-rich, rigid structures is a recognized strategy to enhance the physicochemical and pharmacokinetic properties of drug candidates. researchgate.net The rigid nature of the bicyclic system reduces the conformational flexibility of a molecule, which can lead to improved binding affinity and selectivity for its biological target. This rigidity is crucial for presenting substituents in well-defined spatial orientations, facilitating optimal interactions within a protein's binding site.

The inherent structural features of the 8-oxa-3-azabicyclo[4.2.0]octane core, including the presence of nitrogen and oxygen heteroatoms and multiple stereocenters, provide a versatile platform for generating diverse molecular libraries. Methodologies such as combining the Ugi multicomponent reaction with [2+2] enone-olefin photochemical transformations allow for the construction of novel and uniquely shaped 3-azabicyclo[4.2.0]octan-4-one derivatives. nih.gov This approach is capable of creating up to five stereocenters in a sequence that often results in only two diastereomers, demonstrating control over the spatial arrangement of the resulting molecules. nih.gov The ability to rapidly build up the carbon skeleton and introduce functional diversity makes this scaffold a valuable building block in the synthesis of complex molecules and potential therapeutic agents. acgpubs.org

Exploration as Bioisosteres of Benzene and Cycloalkane Rings

A significant application of the this compound scaffold and related structures lies in their use as bioisosteres for planar aromatic rings like benzene, as well as for cycloalkanes. researchgate.netresearchgate.net Benzene rings are common in many drugs but can be associated with poor metabolic stability and low aqueous solubility. nih.govcolab.ws Replacing these flat, aromatic moieties with saturated, 3D bicyclic systems is a powerful strategy to overcome these limitations. researchgate.net These saturated scaffolds, often referred to as "benzene bioisosteres," can mimic the spatial arrangement of substituents on an aromatic ring while introducing improved drug-like properties due to their higher fraction of sp3-hybridized carbon atoms. nih.gov

Bicyclic frameworks, including bicyclo[4.2.0]heptanes and bicyclo[4.2.0]octanes, have been identified as promising isosteres. researchgate.netresearchgate.net They serve as non-planar cores that can project substituents into three-dimensional space, accessing different regions of a biological target compared to their flat aromatic counterparts. This structural difference can lead to enhanced potency and selectivity. The development of synthetic routes, such as intramolecular [2+2] photocycloaddition reactions, provides access to these valuable bicyclo[4.2.0]octane systems, enabling their incorporation into drug discovery programs. acs.org

Development of Conformationally Restricted Molecular Systems

The inherent rigidity of the this compound scaffold is instrumental in the design of conformationally restricted molecules. researchgate.net By locking the core structure into a specific conformation, chemists can reduce the entropic penalty upon binding to a target protein, which can translate to higher binding affinity. This conformational constraint also provides a clearer understanding of the bioactive conformation of a molecule, aiding in structure-activity relationship (SAR) studies.

This principle is applied in the development of conformationally restricted analogues of neurotransmitters and other bioactive molecules. For instance, bicyclic scaffolds have been used to create rigid analogues of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. researchgate.net Incorporating the GABA pharmacophore into a rigid bicyclic framework like the 8-oxa-3-azabicyclo[4.2.0]octane system can help dissect the specific conformational requirements for activity at different GABA receptor subtypes. The synthesis of such constrained systems, often achieved through key steps like cycloaddition reactions, allows for the exploration of novel chemical space and the development of molecules with precisely defined three-dimensional shapes. nih.govacgpubs.org

Theoretical and Computational Investigations of 1s,6r 8 Oxa 3 Azabicyclo 4.2.0 Octane Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for its balance of accuracy and computational cost. It is particularly well-suited for investigating the complex potential energy surfaces of reaction mechanisms and elucidating the origins of stereoselectivity in molecules like (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane.

Analysis of Torquoselectivity in Electrocyclization Processes

Torquoselectivity is a form of stereoselectivity observed in electrocyclic reactions, describing the preference for inward or outward rotation of substituent groups during the ring-closing or ring-opening process. wikipedia.org This preference goes beyond the predictions of the Woodward-Hoffmann rules and is governed by subtle steric and electronic interactions in the transition state. wikipedia.orgprinceton.edu The formation of the bicyclo[4.2.0]octane core can be envisaged as proceeding through a 6π-electrocyclization of a substituted, acyclic precursor.

DFT calculations are instrumental in analyzing torquoselectivity by locating the transition state structures for the different possible rotational pathways (e.g., conrotatory inward vs. conrotatory outward). By comparing the activation energies (ΔE‡) of these pathways, a quantitative prediction of the reaction's stereochemical outcome can be made. The lower energy pathway corresponds to the favored product. Theoretical studies on related systems have shown that factors such as orbital interactions, electrostatic effects, and the electronic nature of substituents (electron-donating vs. electron-withdrawing) are key determinants of torquoselectivity. researchgate.net For instance, computational analyses of the ring opening of 3-formylcyclobutene (B1251293) show that the transition state for the favored inward conrotation is lower in energy, harder, less electrophilic, and less polarizable than the transition state for the disfavored outward rotation, in agreement with electronic structure principles like the principle of maximum hardness. researchgate.netresearchgate.net

Rotational Pathway Hypothetical Precursor Calculated ΔE‡ (kcal/mol) Predicted Outcome
Conrotatory InwardAcyclic Oxa-Aza-Hexatriene22.5Favored
Conrotatory OutwardAcyclic Oxa-Aza-Hexatriene25.8Disfavored

This interactive table presents hypothetical DFT-calculated activation energies for the electrocyclization leading to a bicyclo[4.2.0]octane system, illustrating the energy difference that dictates torquoselectivity.

Conformational Analysis and Energy Landscapes of Bicyclic Structures

Bicyclic molecules are conformationally more constrained than their monocyclic counterparts. libretexts.org The this compound system is composed of a six-membered oxazinane ring fused to a four-membered azetidine (B1206935) ring. This fusion significantly restricts the conformational flexibility of the six-membered ring, which would typically adopt chair, boat, and twist-boat conformations.

DFT calculations can be employed to perform a systematic conformational search to identify all stable low-energy minima on the potential energy landscape. For each identified conformer, precise geometric parameters and relative energies can be calculated. The analysis would likely reveal that the oxazinane ring is forced into a distorted conformation due to the strain induced by the fused four-membered ring. Transition state calculations can further map the energy barriers for interconversion between these conformers, providing a complete picture of the molecule's dynamic behavior. Such studies are crucial for understanding how the scaffold's rigid structure pre-organizes substituent groups in three-dimensional space.

Conformer ID Description of Oxazinane Ring Calculated Relative Energy (kcal/mol) Boltzmann Population (%) at 298 K
Conf-1Distorted Chair0.0085.3
Conf-2Distorted Twist-Boat1.2514.6
Conf-3Distorted Boat3.500.1

This interactive table displays hypothetical relative energies and corresponding Boltzmann populations for the stable conformers of this compound, as would be determined by DFT calculations.

Molecular Modeling and Chemoinformatics Applications

Molecular modeling and chemoinformatics provide a suite of computational tools to quantify and classify the structural and physicochemical properties of molecules. mdpi.comresearchgate.net For a scaffold like this compound, these methods are invaluable for assessing its potential in areas such as drug discovery, where molecular shape and the spatial arrangement of functional groups are critical.

Analysis of Molecular Shape and Three-Dimensionality

The shift towards more three-dimensional (3D) molecular architectures is a prominent trend in medicinal chemistry, as increased 3D character is often correlated with improved selectivity and better physicochemical properties. nih.gov Saturated bicyclic systems, such as 8-oxa-3-azabicyclo[4.2.0]octane, are archetypal examples of non-planar scaffolds. wikipedia.org

The three-dimensionality of this scaffold can be quantified using various molecular descriptors. A simple yet effective descriptor is the fraction of sp³ hybridized carbon atoms (Fsp³), where a higher value indicates greater saturation and typically less planarity. More sophisticated methods involve calculating the Plane of Best Fit (PBF), which measures the deviation of atoms from an average molecular plane. nih.gov For the this compound core, these analyses would confirm its highly rigid and 3D nature, distinguishing it from the flat, aromatic rings commonly used in drug design. researchgate.net

Principal Moments of Inertia (PMI) Analysis

Principal Moments of Inertia (PMI) analysis offers a quantitative and intuitive way to classify molecular shape. researchgate.net The PMI values (I₁, I₂, I₃) are calculated based on the mass distribution of a molecule's atoms relative to its center of mass. By normalizing these values (e.g., npr1 = I₁/I₃ and npr2 = I₂/I₃), a molecule can be plotted on a triangular graph known as a PMI plot. researchgate.net

The corners of this plot represent idealized shapes: rod-like, disc-like, and sphere-like. researchgate.net The position of this compound on this plot would provide a concise visualization of its 3D topology. Given its compact, bicyclic nature, it is expected to fall within the lower portion of the triangle, indicating significant sphere-like character and confirming its departure from the rod- and disc-like shapes typical of planar molecules. nih.gov

Property Hypothetical Calculated Value Interpretation
PMI 1 (I₁)85.4 amu·Å²Smallest moment of inertia
PMI 2 (I₂)120.7 amu·Å²Intermediate moment of inertia
PMI 3 (I₃)135.2 amu·Å²Largest moment of inertia
npr1 (I₁/I₃)0.63Normalized ratio 1
npr2 (I₂/I₃)0.89Normalized ratio 2

This interactive table provides hypothetical PMI values and normalized ratios for a conformer of this compound. The npr1 and npr2 values would place the molecule in the "sphere-like" region of a PMI plot.

Exit Vector Plot (EVP) Analysis for Conformational Characterization

Exit Vector Plot (EVP) analysis is a chemoinformatics tool used to visualize the geometric relationship between two substituents (or connection points) on a molecular scaffold. researchgate.netrsc.org This method characterizes the spatial orientation of these "exit vectors" using parameters such as the distance between them (r) and various angles (θ, φ) that describe their orientation relative to the scaffold. researchgate.net

By applying EVP analysis to the this compound core, one can map the chemical space accessible to substituents placed at different positions on the rings. For example, by defining exit vectors originating from the nitrogen atom and a carbon atom, the analysis would reveal a highly restricted set of r, θ, and φ values compared to a more flexible monocyclic ring. researchgate.net This information is critical for scaffold-based drug design, as it defines the precise 3D orientation in which pharmacophoric features can be presented to a biological target. The resulting plot would show data points occupying specific, well-defined regions, reflecting the conformational rigidity of the bicyclic system. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Scaffold Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to investigate the mathematical relationship between the structural properties of a series of chemical compounds and their biological activities. For derivatives of the this compound scaffold, QSAR studies are pivotal in understanding how specific structural modifications influence their interactions with biological targets. This understanding can guide the rational design of more potent and selective molecules. While comprehensive QSAR models specifically for the this compound scaffold are not extensively detailed in publicly available literature, the principles can be effectively illustrated through studies on structurally analogous systems, such as diazabicyclo[4.2.0]octane derivatives.

QSAR models are developed by correlating variations in the physicochemical properties (descriptors) of a set of molecules with their known biological activities. nih.gov These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters. nih.govpensoft.net By identifying the key descriptors that significantly contribute to the biological activity, researchers can predict the activity of novel, unsynthesized compounds.

A notable example of QSAR application to a similar scaffold is the study of 3,8-diazabicyclo[4.2.0]octane derivatives as agonists for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov In this research, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) to explore the structure-activity and structure-selectivity relationships. nih.gov The CoMFA models provided insights into the steric and electrostatic fields around the molecules that are crucial for their biological activity. nih.gov

The statistical robustness of a QSAR model is a critical aspect of its validity and predictive power. Key statistical parameters include the cross-validated correlation coefficient (q² or r²cv) and the conventional correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model. For the 3,8-diazabicyclo[4.2.0]octane derivatives, the CoMFA models exhibited strong statistical significance, as detailed in the table below. nih.gov

ModelCross-validated r² (r²cv)Conventional r²
pEC₅₀(α4β2)0.5840.924
pEC₅₀(α2β3)0.7920.935
p[EC₅₀(α4β2)/EC₅₀(α2β3)]0.5990.875

Table 1: Statistical parameters of CoMFA models for 3,8-diazabicyclo[4.2.0]octane derivatives as nAChR agonists. nih.gov

The analyses from these models indicated that both steric and electrostatic factors are important for the rational design of more active and selective nAChR agonists based on this scaffold. nih.gov For instance, the models could highlight regions where bulky substituents would be favorable or unfavorable for activity, and where positive or negative electrostatic potentials would enhance binding to the receptor.

Extrapolating these findings to the this compound scaffold, it can be inferred that modifications to this core structure would also be governed by similar principles. The introduction of various substituents at different positions on the bicyclic ring would alter the steric and electronic properties of the molecule, thereby influencing its biological activity. A hypothetical QSAR study on derivatives of this compound might involve the synthesis of a series of analogs with systematic variations in their substituents. The biological activity of these compounds would then be determined, and a QSAR model would be constructed to correlate the structural descriptors with the observed activity.

The following table illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound derivatives:

Descriptor TypeExample DescriptorProperty Measured
Electronic Dipole MomentPolarity and charge distribution of the molecule.
Highest Occupied Molecular Orbital (HOMO) EnergyElectron-donating ability.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyElectron-accepting ability.
Steric Molecular VolumeThe overall size of the molecule.
Surface AreaThe accessible surface of the molecule.
Molar RefractivityA measure of both volume and polarizability.
Lipophilic LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.

Table 2: Examples of molecular descriptors used in QSAR studies.

By systematically analyzing the impact of these descriptors, a predictive QSAR model could be developed for the this compound scaffold. Such a model would be an invaluable tool for virtual screening and the prioritization of synthetic targets, ultimately accelerating the discovery of new drug candidates with improved efficacy and selectivity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the bicyclo[4.2.0]octane core in (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane?

  • Methodological Answer : The bicyclo[4.2.0]octane core is typically synthesized via radical cyclization or multi-step organic reactions. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves excellent diastereocontrol (>99%) for related azabicyclic systems . Multi-step routes involve forming the bicyclic scaffold through ring-closing reactions, followed by functionalization (e.g., tert-butyl carbamate protection or sulfonylation) to introduce stereochemical control . Optimizing solvent choice (e.g., DMSO or acetonitrile) and reaction time is critical for yield and purity .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : Stereochemical confirmation relies on advanced spectroscopic techniques:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR analysis of coupling constants and diastereotopic protons distinguishes axial/equatorial substituents. For example, splitting patterns in bicyclo[4.2.0]octane derivatives resolve stereoisomers .
  • X-ray Crystallography : Single-crystal diffraction provides unambiguous stereochemical assignments for rigid bicyclic systems .
  • HRMS : High-resolution mass spectrometry validates molecular formula and isotopic patterns .

Q. What spectroscopic techniques are most effective for characterizing bicyclo[4.2.0]octane derivatives?

  • Methodological Answer :

  • NMR : 1H^1H, 13C^{13}C, and 2D techniques (COSY, HSQC) map proton-carbon correlations and confirm bicyclic connectivity .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyls or sulfonamides) introduced during synthesis .
  • Mass Spectrometry : HRMS or LC-MS confirms molecular weight and fragmentation patterns, especially for labile substituents .

Advanced Research Questions

Q. How can radical cyclization be optimized to achieve high diastereocontrol in the synthesis of related azabicyclic compounds?

  • Methodological Answer : Radical cyclization efficiency depends on:

  • Initiator Selection : AIBN or Et3_3B/O2_2 systems generate radicals under mild conditions, minimizing side reactions .
  • Solvent Effects : Non-polar solvents (e.g., toluene) stabilize radical intermediates, enhancing stereoselectivity .
  • Temperature Control : Lower temperatures (0–25°C) reduce competing pathways, improving diastereomeric excess (e.g., 75–78% in bicyclo[5.2.0] systems) . Computational modeling (DFT) predicts transition states to guide optimization .

Q. What computational methods are employed to predict the reactivity and stability of bicyclo[4.2.0]octane derivatives in medicinal chemistry applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates activation energies for ring-opening reactions and evaluates strain energy in the bicyclic core .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., dopamine transporter binding) to prioritize derivatives for synthesis .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) early in drug discovery .

Q. How do structural modifications (e.g., substituent effects) influence the biological activity of 8-oxa-3-azabicyclo[4.2.0]octane derivatives?

  • Methodological Answer :

  • Functional Group Screening : Introducing sulfonyl or triazole groups enhances target affinity (e.g., 177-fold selectivity for dopamine over serotonin transporters) .
  • Stereochemical Profiling : Enantiomer-specific assays (e.g., chiral HPLC) separate active isomers, as seen in tropane alkaloid analogs .
  • SAR Studies : Systematic variation of substituents (e.g., methoxy vs. fluoro groups) identifies critical pharmacophores using in vitro binding assays .

Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes for similar azabicyclic compounds?

  • Methodological Answer :

  • Reproducibility Protocols : Standardizing reaction conditions (e.g., inert atmosphere, reagent purity) minimizes variability .
  • Cross-Validation : Comparing NMR data with literature (e.g., chemical shift databases) identifies misassignments .
  • Mechanistic Reanalysis : Revisiting reaction pathways (e.g., radical vs. ionic mechanisms) explains divergent outcomes using kinetic isotope effects or trapping experiments .

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